3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a bicyclic thiazolo[5,4-b]pyridine scaffold linked to a benzenesulfonamide moiety substituted with methoxy groups at the 3- and 4-positions. Its synthesis likely involves coupling reactions between functionalized thiazolo-pyridine intermediates and sulfonamide precursors, as inferred from analogous methods described for structurally related compounds .
The thiazolo[5,4-b]pyridine core contributes to π-π stacking interactions and hydrogen bonding, while the 3,4-dimethoxybenzenesulfonamide group enhances solubility and modulates electronic properties. These structural features are critical for binding to biological targets, such as kynurenine 3-monooxygenase (KMO), a key enzyme in the KP linked to neurodegenerative diseases .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-17-10-9-15(12-18(17)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEWGXYFXQPJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the phenyl and benzenesulfonamide groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as sodium hydride or lithium diisopropylamide (LDA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Comparison of Inhibitory Potency Based on N-Containing Rings
| Compound | Substituent on Thiazole | Ring Type | KMO Inhibition (%) |
|---|---|---|---|
| 67 | Piperidin-1-ylmethyl | Six-membered | 24 |
| 68 | Morpholinomethyl | Six-membered (O) | 64 |
| 69 | Pyrrolidin-1-ylmethyl | Five-membered | 9 |
The superior activity of 68 underscores the importance of oxygen-containing rings in enhancing binding affinity, likely via hydrogen bonding or dipole interactions. The target compound’s thiazolo[5,4-b]pyridine ring, a fused bicyclic system, may further optimize spatial and electronic complementarity compared to monocyclic thiazoles in 67–69.
Substituent Effects on Bioactivity
- Halogen Substitutions : Compounds with halogenated phenyl groups (e.g., Cl, Br) in sulfonamide derivatives exhibited altered electronic profiles and lipophilicity, impacting membrane permeability and target engagement .
Tautomeric and Spectral Properties
The thione-thiol tautomerism observed in triazole-thione derivatives (e.g., compounds 7–9 in ) highlights the role of tautomeric stability in biological activity. The absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra confirm the dominance of thione forms, which may influence binding kinetics .
Neurotherapeutic Potential
Compound 67 reduced brain 3-hydroxykynurenine (3-OH-KYN) and quinolinic acid (QUIN) levels in vivo, suggesting KP modulation. However, the target compound’s bicyclic scaffold may improve blood-brain barrier penetration and metabolic stability compared to 67–69 .
Cytotoxicity Profiling
Future studies should apply such assays to assess its therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling to attach the thiazolo[5,4-b]pyridine moiety to the benzene ring, followed by sulfonamide formation via nucleophilic substitution. Key steps include:
- Step 1 : Preparation of the thiazolo[5,4-b]pyridine intermediate under Pd-catalyzed cross-coupling conditions (70–90°C, DMF solvent) .
- Step 2 : Sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride with a phenylamine derivative in dichloromethane (DCM) and triethylamine (TEA) .
- Critical Parameters : Reaction yields depend on solvent polarity (polar aprotic solvents preferred) and temperature control to avoid decomposition of the thiazolo-pyridine core .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Advanced techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on target binding .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound’s thiazolo[5,4-b]pyridine core and sulfonamide group suggest interactions with:
- Phosphoinositide 3-Kinase (PI3K) : Inhibition observed in analogs with IC values <100 nM .
- Kynurenine Pathway Enzymes : Modulates tryptophan metabolism in neuroinflammatory models .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact target selectivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:
- Table 1 : Substituent Effects on PI3K Inhibition
| Substituent | Position | IC (nM) | Selectivity (vs. Other Kinases) |
|---|---|---|---|
| 3,4-Dimethoxy | Benzene | 45 ± 3.2 | High (PI3Kα) |
| 2-Fluoro | Benzene | 120 ± 8.1 | Moderate |
| 4-Methyl | Thiazolo | 320 ± 12.5 | Low |
| Source: Derived from |
- Key Insight : Methoxy groups enhance hydrophobic interactions in the PI3Kα binding pocket, while fluorine reduces steric bulk but lowers affinity .
Q. How can conflicting data on enzyme inhibition (e.g., IC variability) be resolved?
- Methodological Answer : Contradictions arise from assay conditions. Best practices include:
- Standardized Assays : Use recombinant enzymes (e.g., PI3Kα isoform) with ATP concentrations fixed at 10 µM .
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Reproducibility Checks : Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What computational strategies predict binding modes with PI3K?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PI3Kα crystal structure (PDB: 4L23). Key interactions:
- Sulfonamide oxygen forms hydrogen bonds with Lys802.
- Thiazolo-pyridine engages in π-π stacking with Trp812 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of predicted poses .
Q. How can crystallization challenges for X-ray studies be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with PEG 3350 in 0.1 M HEPES (pH 7.5) .
- Additives : Include 5% glycerol to reduce crystal cracking .
- Cryoprotection : Soak crystals in mother liquor + 25% ethylene glycol before flash-freezing .
Data Contradictions and Resolution
Q. Why do some studies report low cytotoxicity despite potent enzyme inhibition?
- Analysis : Discrepancies arise from:
- Cellular Uptake : Poor permeability (e.g., logP >4 reduces cell penetration) .
- Off-Target Effects : Use CRISPR-validated cell lines to isolate PI3K-specific activity .
- Resolution : Modify logP via pro-drug strategies (e.g., esterification of methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
